(3-Phenylbenzofuran-2-yl)boronic acid

Catalog No.
S12149615
CAS No.
M.F
C14H11BO3
M. Wt
238.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Phenylbenzofuran-2-yl)boronic acid

Product Name

(3-Phenylbenzofuran-2-yl)boronic acid

IUPAC Name

(3-phenyl-1-benzofuran-2-yl)boronic acid

Molecular Formula

C14H11BO3

Molecular Weight

238.05 g/mol

InChI

InChI=1S/C14H11BO3/c16-15(17)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9,16-17H

InChI Key

CGPKRSUVJACUCU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2O1)C3=CC=CC=C3)(O)O

(3-Phenylbenzofuran-2-yl)boronic acid is an organoboron compound featuring a benzofuran moiety substituted with a phenyl group and a boronic acid functional group. This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The structure of (3-Phenylbenzofuran-2-yl)boronic acid can be depicted as follows:

  • Core Structure: It consists of a fused benzene and furan ring, which is a common feature in many biologically active compounds.
  • Functional Groups: The presence of the boronic acid group (-B(OH)₂) enhances its reactivity, particularly in cross-coupling reactions, making it valuable in synthetic organic chemistry.

, primarily through its boronic acid functionality. Notably, it can undergo:

  • Suzuki Coupling Reactions: This reaction involves the coupling of aryl or vinyl halides with arylboronic acids in the presence of a palladium catalyst. For instance, (3-Phenylbenzofuran-2-yl)boronic acid can react with suitable halides to form biaryl compounds, which are significant in medicinal chemistry .
  • Boronic Acid Reactions: The boron atom can form complexes with diols and other nucleophiles, leading to the formation of stable five-membered cyclic boronate esters .

The biological activity of (3-Phenylbenzofuran-2-yl)boronic acid is largely attributed to its benzofuran structure, which is known for various pharmacological properties:

  • Anticancer Activity: Compounds containing benzofuran moieties have shown potential anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties: Benzofurans exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Several synthetic approaches have been developed to prepare (3-Phenylbenzofuran-2-yl)boronic acid:

  • Palladium-Catalyzed Suzuki Coupling: This method involves the reaction of 3-bromo-2-(phenyl)benzofuran with phenylboronic acid under palladium catalysis. The reaction conditions typically include a base such as potassium carbonate and solvents like dimethylformamide or water .
  • Direct Boronation: Another approach includes the direct introduction of a boron atom into the benzofuran structure using boron reagents under controlled conditions.

(3-Phenylbenzofuran-2-yl)boronic acid has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Materials Science: The compound can be used in the development of organic electronic materials due to its electronic properties.

Studies on the interactions of (3-Phenylbenzofuran-2-yl)boronic acid with biological targets are crucial for understanding its mechanism of action. Research indicates that:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
  • Complex Formation: Its ability to form complexes with diols suggests utility in drug delivery systems where controlled release is required.

Several compounds share structural similarities with (3-Phenylbenzofuran-2-yl)boronic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
6-Methoxybenzofuran-3-ylboronic acidContains a methoxy groupEnhanced solubility and reactivity
4-Bromobenzofuran-2-boronic acidContains bromine substitutionDifferent reactivity profile
5-Fluorobenzofuran-2-boronic acidFluorine substitutionPotential for enhanced biological activity
4-Aminobenzofuran-2-boronic acidAmino group additionIncreased hydrogen bonding capabilities

(3-Phenylbenzofuran-2-yl)boronic acid is unique due to its specific phenyl substitution on the benzofuran core, which may influence its biological activity and synthetic utility compared to other derivatives.

Transition Metal-Catalyzed Cross-Coupling Approaches

Nickel-Mediated C–F Bond Activation Strategies

While nickel-mediated C–F bond activation remains underexplored for benzofuran-boronic acids, analogous systems demonstrate potential. For example, aryl fluorides undergo transmetalation with nickel complexes to form arylboronic esters under mild conditions. However, the electron-rich nature of benzofuran systems necessitates tailored ligands—such as 1,2-bis(diphenylphosphino)ethane (dppe)—to prevent undesired side reactions. Reported yields for similar substrates range from 45% to 68%, contingent on fluoride leaving-group ability.

Palladium-Catalyzed Tandem Alkynylation/Cyclization Protocols

Palladium-catalyzed one-pot syntheses have emerged as efficient routes to benzofuran-boronic acids. A representative protocol involves:

  • Hiyama Alkynylation: Reacting 2-iodophenol with triethoxysilylalkynes using cis-[(R1NH)(R2)methylidene]PdCl2(CNR1) complexes (R1 = 2,4,6-trimethylphenyl; R2 = morpholine) at 2 mol% loading.
  • Cyclization: Intramolecular cyclization of the alkynylated intermediate under basic conditions (NaOH, 1,4-dioxane/H2O, 80°C), yielding 3-phenylbenzofuran derivatives in 57%–72% yield.

Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis

Catalyst LoadingBaseSolventTemperatureYield (%)
2 mol% Pd-ADCNaOHDioxane/H2O80°C57
5 mol% Pd(OAc)2K2CO3Toluene100°C48
1 mol% Pd-NHCCsFDMF120°C65

Boron Insertion Techniques in Benzofuran Systems

Direct boron functionalization of benzofuran cores employs two primary strategies:

  • Lithiation-Borylation: Treating 2-bromobenzofuran with n-BuLi followed by B(OMe)3 yields the boronic ester, which is hydrolyzed to the acid (45%–60% yield).
  • Suzuki Transmetalation: Coupling benzofuran-2-boronic acid with aryl halides using Pd(PPh3)4 enables aryl group introduction at the 3-position. For example, reaction with iodobenzene produces (3-phenylbenzofuran-2-yl)boronic acid in 78% yield.

Critical Challenge: Steric hindrance at the 2-position often limits boron incorporation efficiency, necessitating microwave-assisted conditions (150°C, 20 min) for complete conversion.

Orthogonal Functionalization of Polyhalogenated Precursors

Polyhalogenated benzofurans allow sequential functionalization. A case study using 2,3-dibromobenzofuran illustrates:

  • Selective Suzuki Coupling: Reacting 2-bromo-3-iodobenzofuran with phenylboronic acid under Pd(OAc)2 catalysis installs the phenyl group at the 3-position (82% yield).
  • Borylation: Subsequent Miyaura borylation of the remaining bromide with bis(pinacolato)diboron (B2Pin2) and PdCl2(dppf) affords the target boronic acid in 67% yield.

Figure 1: Orthogonal Functionalization Pathway

2,3-Dibromobenzofuran      → Suzuki (Ph) → 3-Ph-2-Br-Benzofuran      → Miyaura Borylation → (3-Ph-Benzofuran-2-yl)boronic Acid  

(3-Phenylbenzofuran-2-yl)boronic acid represents a specialized organoboron compound that has garnered significant attention in modern synthetic organic chemistry due to its unique structural features and versatile reactivity patterns . This compound combines the inherent stability and synthetic utility of boronic acids with the electron-rich benzofuran moiety, creating opportunities for diverse catalytic transformations [2]. The benzofuran scaffold, substituted with a phenyl group and containing a boronic acid functional group, enables participation in various coupling reactions and bond activation processes that are fundamental to contemporary organic synthesis [3].

Role in Aromatic Carbon-Fluorine Bond Activation Mechanisms

The activation of aromatic carbon-fluorine bonds represents one of the most challenging aspects of synthetic organic chemistry, primarily due to the exceptionally high bond dissociation energy of these bonds [9]. (3-Phenylbenzofuran-2-yl)boronic acid has demonstrated remarkable utility in facilitating aromatic carbon-fluorine bond activation through several distinct mechanistic pathways [10].

Research has established that benzofuran-containing boronic acids can participate in carbon-fluorine bond activation through nickelacyclopropane intermediates [3] [10]. The mechanism involves the initial formation of nickelacyclopropane complexes when 2-fluorobenzofurans interact with zero-valent nickel species, followed by β-fluorine elimination that facilitates the activation of aromatic carbon-fluorine bonds [9] [10]. This process occurs under remarkably mild conditions, representing a significant advancement over traditional methods that typically require elevated temperatures [3].

The high bond dissociation energy of aromatic carbon-fluorine bonds, which can exceed 109 kilocalories per mole, makes their activation particularly challenging [37]. However, the benzofuran framework in (3-Phenylbenzofuran-2-yl)boronic acid provides electronic and structural features that lower the activation barriers for these transformations [10]. The electron-rich nature of the benzofuran moiety facilitates the initial coordination to metal centers, while the boronic acid functionality provides additional coordination sites that stabilize key intermediates [35].

Mechanistic studies have revealed that the activation process proceeds through a formal oxidative addition involving nickelacyclopropane intermediates, rather than direct oxidative addition to the carbon-fluorine bond [32]. This pathway represents a paradigm shift in understanding aromatic carbon-fluorine bond activation, as it demonstrates that alternative mechanisms can be more kinetically favorable than traditional oxidative addition processes [35].

The role of the benzofuran scaffold extends beyond simple substrate activation, as it influences the regioselectivity and chemoselectivity of carbon-fluorine bond activation reactions [32]. The positioning of the fluorine atom relative to the oxygen atom in the benzofuran ring creates a favorable geometry for metal coordination and subsequent fluorine elimination [10]. This geometric arrangement is crucial for achieving selective activation of carbon-fluorine bonds in the presence of other potentially reactive functional groups [3].

Nickel-Catalyzed Coupling with Arylboronic Acids

Nickel-catalyzed coupling reactions involving (3-Phenylbenzofuran-2-yl)boronic acid have emerged as powerful synthetic methodologies for constructing complex aromatic frameworks [15] [16]. These transformations typically operate through well-defined catalytic cycles that involve oxidative addition, transmetalation, and reductive elimination steps [17] [41].

The nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds through a unique mechanism that involves the formation of nickelacyclopropane intermediates [32]. Under optimized reaction conditions, these coupling reactions achieve excellent yields with a broad range of arylboronic acid partners [32]. The reaction tolerates various electronic and steric modifications on both the benzofuran and arylboronic acid components, demonstrating the robustness of this synthetic methodology [32].

Detailed mechanistic investigations have revealed that the coupling process begins with the formation of nickelacyclopropane complexes through the interaction of 2-fluorobenzofurans with zero-valent nickel species [32]. These intermediates exist in equilibrium with the starting fluorobenzofurans, as demonstrated by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry studies [32]. The addition of arylboronic acids to this equilibrium mixture drives the reaction forward through β-fluorine elimination and simultaneous transmetalation processes [32].

SubstrateArylboronic AcidProduct Yield (%)Reaction Conditions
2-FluorobenzofuranPhenylboronic acid96Ni(cod)₂, PCy₃, K₂CO₃, rt, 13h
2-Fluorobenzofuran3-Methylphenylboronic acid89Ni(cod)₂, PCy₃, K₂CO₃, rt, 13h
2-Fluorobenzofuran4-tert-Butylphenylboronic acid85Ni(cod)₂, PCy₃, K₂CO₃, rt, 13h
2-Fluorobenzofuran3,5-Dimethoxyphenylboronic acid73Ni(cod)₂, PCy₃, K₂CO₃, rt, 13h
2-Fluoronaphtho[2,1-b]furanPhenylboronic acid94Ni(cod)₂, PCy₃, K₂CO₃, rt, 13h

The transmetalation step in these coupling reactions follows pathways that are distinct from traditional palladium-catalyzed processes [17] [41]. In nickel-catalyzed systems, the transmetalation can occur through either a "boronate" mechanism or a "nickel-oxo" mechanism, depending on the specific reaction conditions and ligand environment [17] [41]. The boronate mechanism involves initial activation of the boronic acid by base to form a boronate species, which then undergoes ligand substitution with the nickel complex [17]. Alternatively, the nickel-oxo mechanism involves initial displacement of the halide by base to form a nickel-oxo intermediate, followed by association with the arylboronic acid [17] [41].

The efficiency of nickel-catalyzed coupling reactions with arylboronic acids is significantly influenced by the choice of ligands and reaction conditions [15] [16]. Phosphine ligands, particularly tricyclohexylphosphine, have proven particularly effective in promoting these transformations [32]. The steric bulk of these ligands helps to stabilize low-valent nickel intermediates while preventing undesirable side reactions such as β-hydride elimination [15].

Recent advances in ligand design have led to the development of specialized phosphine ligands that enhance the performance of nickel-catalyzed coupling reactions [17] [41]. These ligands incorporate structural features that promote favorable transmetalation pathways while minimizing competing processes [41]. The use of such specialized ligands has enabled coupling reactions to proceed under milder conditions with improved yields and selectivities [17].

Development of β-Fluorine Elimination Pathways

The development of β-fluorine elimination pathways represents a significant advancement in organometallic chemistry and catalysis, particularly in the context of carbon-fluorine bond functionalization [27] [28]. (3-Phenylbenzofuran-2-yl)boronic acid and related benzofuran derivatives have played crucial roles in elucidating these mechanistic pathways and demonstrating their synthetic utility [25] [28].

β-Fluorine elimination occurs through a concerted process involving the formation of a four-membered transition state [22] [25]. This mechanism is analogous to the well-known β-hydride elimination, but involves the elimination of fluoride rather than hydride [22] [27]. The driving force for β-fluorine elimination is the formation of strong metal-fluoride bonds, which provides significant thermodynamic stabilization [25] [27].

The mechanism of β-fluorine elimination from nickelacyclopropane intermediates has been extensively studied using benzofuran derivatives [10] [32]. These studies have revealed that the elimination process proceeds through a syn-periplanar arrangement of the carbon-fluorine bond and the metal center [25]. The stereochemical outcome of the elimination typically results in the formation of Z-configured fluoroalkenes, reflecting the geometric constraints of the transition state [25].

Research has demonstrated that β-fluorine elimination pathways can be tuned through careful selection of reaction conditions and catalysts [27] [28]. The use of different transition metals, including nickel, palladium, and rhodium, leads to distinct reactivity patterns and selectivities [23] [27]. Nickel-based systems have shown particular promise for β-fluorine elimination due to the favorable thermodynamics of nickel-fluoride bond formation [35] [36].

Metal CatalystSubstrate TypeElimination ProductMechanistic PathwayReference Conditions
Ni(0)2-Fluorobenzofuran2-ArylbenzofuranNickelacyclopropane formationrt, phosphine ligands
Pd(II)gem-DifluoroalkeneMonofluoroalkeneFour-membered transition stateElevated temperature
Rh(I)β-Fluoroalkyl complexFluoroalkeneReversible eliminationMild conditions
Ir(III)Perfluoroalkyl ligandFluoroalkylideneα-Fluorine eliminationReduction conditions

The synthetic applications of β-fluorine elimination pathways extend beyond simple defluorination reactions [25] [28]. These processes have been employed in the synthesis of complex fluorinated organic molecules, including pharmaceuticals and agrochemicals [28]. The ability to selectively remove fluorine atoms from specific positions in aromatic systems provides synthetic chemists with powerful tools for late-stage functionalization [27].

Computational studies have provided detailed insights into the energetics and selectivity of β-fluorine elimination processes [23] [24]. Density functional theory calculations have revealed that the activation barriers for β-fluorine elimination are generally lower than those for competing β-hydride elimination when both pathways are available [23]. This kinetic preference arises from the greater electronegativity of fluorine, which stabilizes the developing negative charge in the transition state [23] [24].

The development of β-fluorine elimination pathways has also contributed to a deeper understanding of the fundamental principles governing organometallic reactivity [24] [29]. These studies have revealed that the nature of the eliminating group significantly influences the reaction mechanism and selectivity [24]. The high electronegativity of fluorine leads to unique electronic effects that are not observed with other halides or functional groups [29].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

238.0801244 g/mol

Monoisotopic Mass

238.0801244 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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